molecular formula C14H16O3 B12113524 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- CAS No. 610277-18-4

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-

Cat. No.: B12113524
CAS No.: 610277-18-4
M. Wt: 232.27 g/mol
InChI Key: UWVUNBWCAMQZBT-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- is a chemical compound with a benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- typically involves the reaction of benzofuran derivatives with acetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated benzofuran compounds.

Scientific Research Applications

3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- include other benzofuran derivatives such as:

  • 3-Benzofuranacetic acid, 6,7-dimethyl-
  • 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)-1,2,4-oxadiazol-3-yl

Uniqueness

What sets 3-Benzofuranacetic acid, 5-(1,1-dimethylethyl)- apart from similar compounds is its specific chemical structure and the presence of the 1,1-dimethylethyl group. This unique structure may confer distinct chemical properties and biological activities, making it valuable for various applications.

Properties

CAS No.

610277-18-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(5-tert-butyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H16O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7-8H,6H2,1-3H3,(H,15,16)

InChI Key

UWVUNBWCAMQZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C2CC(=O)O

Origin of Product

United States

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